
N-Acetyl-L-histidyl-L-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((S)-2-Acetamido-3-(1H-imidazol-4-yl)propanamido)-3-phenylpropanoic acid is a complex organic compound featuring an imidazole ring, an acetamido group, and a phenylpropanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-2-Acetamido-3-(1H-imidazol-4-yl)propanamido)-3-phenylpropanoic acid typically involves multiple steps, including the formation of the imidazole ring and the coupling of the acetamido and phenylpropanoic acid groups. One common approach is the condensation of an aryl amidine with a ketone to form the imidazole ring under transition-metal-free conditions . The subsequent steps involve the protection and deprotection of functional groups, as well as the use of coupling reagents to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This often includes the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-((S)-2-Acetamido-3-(1H-imidazol-4-yl)propanamido)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolones.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution typically involves reagents like halogens or nitro groups under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazolones, while reduction of the acetamido group results in an amine derivative .
Applications De Recherche Scientifique
(S)-2-((S)-2-Acetamido-3-(1H-imidazol-4-yl)propanamido)-3-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-2-((S)-2-Acetamido-3-(1H-imidazol-4-yl)propanamido)-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The acetamido and phenylpropanoic acid groups can interact with protein surfaces, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Histidine: Contains an imidazole ring and is an essential amino acid.
Phenylalanine: Contains a phenyl group and is another essential amino acid.
Imidazole-4-acetic acid: Contains an imidazole ring and an acetic acid group.
Uniqueness
(S)-2-((S)-2-Acetamido-3-(1H-imidazol-4-yl)propanamido)-3-phenylpropanoic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This makes it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
61389-32-0 |
|---|---|
Formule moléculaire |
C17H20N4O4 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C17H20N4O4/c1-11(22)20-14(8-13-9-18-10-19-13)16(23)21-15(17(24)25)7-12-5-3-2-4-6-12/h2-6,9-10,14-15H,7-8H2,1H3,(H,18,19)(H,20,22)(H,21,23)(H,24,25)/t14-,15-/m0/s1 |
Clé InChI |
MREOPXJNTSOGPP-GJZGRUSLSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
SMILES canonique |
CC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


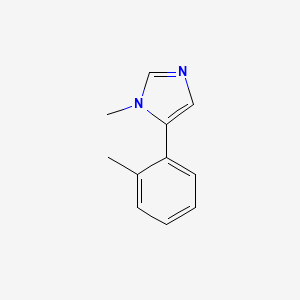
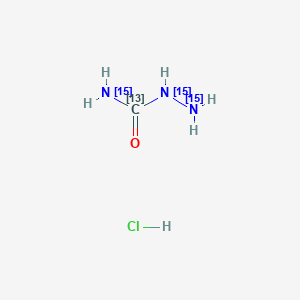
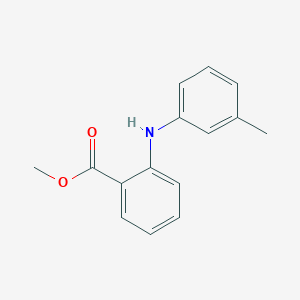
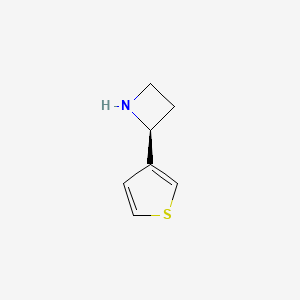

![6-Methyl-1-(4-nitrophenyl)-4-(piperidin-1-yl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12935179.png)
![(5R,7R)-4-Chloro-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol](/img/structure/B12935186.png)
![4H-[1,3]Thiazino[3,2-a]benzimidazole](/img/structure/B12935191.png)
![(S)-6-Chloro-3-methyl-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one](/img/structure/B12935210.png)
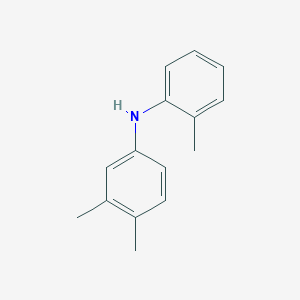
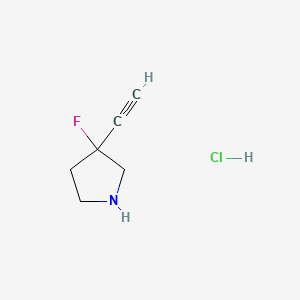
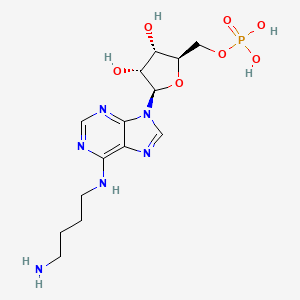

![Potassium ((1,4-dioxaspiro[4.5]decan-8-ylidene)methyl)trifluoroborate](/img/structure/B12935247.png)
